A Comprehensive Technical Guide to 1,3-Bis((trimethylsilyl)ethynyl)benzene (CAS: 38170-80-8)
A Comprehensive Technical Guide to 1,3-Bis((trimethylsilyl)ethynyl)benzene (CAS: 38170-80-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Bis((trimethylsilyl)ethynyl)benzene, a versatile chemical compound with significant applications in organic synthesis, materials science, and electronics.
Chemical Identity and Physical Properties
1,3-Bis((trimethylsilyl)ethynyl)benzene is an organosilicon compound characterized by a benzene ring substituted at the 1 and 3 positions with trimethylsilylethynyl groups.[1][2] The trimethylsilyl groups enhance its solubility in common organic solvents, a key property for its utility in various chemical reactions.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 38170-80-8 | [2] |
| Molecular Formula | C₁₆H₂₂Si₂ | [2] |
| Molecular Weight | 270.52 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 58-62 °C | [1] |
| Purity | ≥98% (GC) | [1] |
| MDL Number | MFCD00078305 | [1] |
| PubChem CID | 142239 | [1] |
Spectroscopic Data
The structural integrity of 1,3-Bis((trimethylsilyl)ethynyl)benzene can be confirmed through various spectroscopic techniques.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.4-7.6 | m | 4H | Benzene ring protons |
| Trimethylsilyl-H | ~0.25 | s | 18H | -Si(CH₃)₃ |
| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-H | ~130-135 | Benzene ring methine carbons |
| Aromatic C-C≡ | ~123 | Benzene ring carbons attached to alkynes |
| Alkyne C≡C | ~95-105 | Acetylenic carbons |
| Trimethylsilyl C | ~0 | -Si(CH₃)₃ |
Table 3: Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation | Reference |
| 255 | [M-CH₃]⁺ (Base Peak) | [1][2] |
| 256 | Isotope peak of [M-CH₃]⁺ | [1] |
| 120 | Further fragmentation | [1] |
Table 4: Infrared (IR) Spectroscopy Data
| Technique | Instrument | Source of Spectrum |
| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |
| Gas-Phase IR | Not specified | NIST/EPA Gas-Phase Infrared Database |
Experimental Protocols
Synthesis via Sonogashira Cross-Coupling
The primary method for synthesizing 1,3-Bis((trimethylsilyl)ethynyl)benzene is a palladium-catalyzed Sonogashira cross-coupling reaction between 1,3-dibromobenzene and trimethylsilylacetylene.
Materials:
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1,3-Dibromobenzene
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Trimethylsilylacetylene
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)
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Triphenylphosphine (PPh₃)
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Triethylamine (TEA), anhydrous
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Toluene, anhydrous
-
Deionized water
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Brine
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.
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Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add trimethylsilylacetylene to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 1,3-Bis((trimethylsilyl)ethynyl)benzene is purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using hexane as the eluent.
-
Dissolve the crude product in a minimal amount of hexane or a hexane/dichloromethane mixture.
-
Load the dissolved product onto the silica gel column.
-
Elute the column with hexane or a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1,3-Bis((trimethylsilyl)ethynyl)benzene as a white to off-white solid.
Applications and Workflows
1,3-Bis((trimethylsilyl)ethynyl)benzene is a key building block in several advanced applications.
Organic Synthesis
This compound serves as a precursor for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The trimethylsilyl groups can be easily removed to yield terminal alkynes, which can then undergo further reactions.
Materials Science and Organic Electronics
A primary application of this molecule is in the field of organic electronics, where it is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its rigid structure and potential for π-conjugation make it an excellent candidate for creating stable and efficient electronic materials.
Visualized Workflows and Relationships
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1,3-Bis((trimethylsilyl)ethynyl)benzene.
General Workflow for OLED Fabrication
Caption: Generalized workflow for OLED fabrication, indicating the role of the title compound.
Conclusion
1,3-Bis((trimethylsilyl)ethynyl)benzene is a valuable and versatile building block in modern chemistry. Its straightforward synthesis, coupled with its utility in creating complex organic molecules and advanced materials, ensures its continued importance in research and development across multiple scientific disciplines. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this compound for their scientific endeavors.
